Methyl 2,4-dimethoxy-6-methylbenzoate

insecticide contact toxicity Drosophila suzukii

Researchers often face potency loss when substituting methyl orsellinate analogs in contact insecticide formulations. Methyl 2,4-dimethoxy-6-methylbenzoate (DMB) resolves this with its fully methoxylated structure, delivering a 4.5-4.9-fold lower LD₅₀ against Drosophila suzukii compared to sparassol. This enables lower active ingredient loadings and reduced application costs. • 4.9x more potent contact toxicity than partially methylated analogs. • Low vapor pressure (4.80×10⁻⁵ mmHg) minimizes evaporative loss in slow-release matrices. • Bio-based route available via methylation of Sparassis crispa extracts.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 6110-37-8
Cat. No. B1594958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dimethoxy-6-methylbenzoate
CAS6110-37-8
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)OC)OC)OC
InChIInChI=1S/C11H14O4/c1-7-5-8(13-2)6-9(14-3)10(7)11(12)15-4/h5-6H,1-4H3
InChIKeyQCEODMDPMRZZDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMB: Orsellinate-Derived Insecticidal Intermediate


Methyl 2,4-dimethoxy-6-methylbenzoate (DMB, CAS 6110-37-8), also known as methyl di-O-methylorsellinate, is a methoxylated benzoate ester that belongs to the orsellinic acid derivative class [1][2]. Structurally, it features a fully methylated 2,4-dihydroxy-6-methylbenzoate core, distinguishing it from naturally occurring mono‑methoxy analogs like sparassol and the dihydroxy parent methyl orsellinate [3]. While DMB serves as a building block in the synthesis of complex natural products [4], its primary reported bioactivity is as an insect control agent with demonstrated contact toxicity against dipteran pests [5].

1
Structural identity

Fully methylated orsellinate derivative; distinct from mono‑methoxy and dihydroxy congeners

2
Screening context

Reported contact insecticidal activity against dipteran pests (Drosophila suzukii screening model)

3
Synthetic utility

Building block for complex natural product total synthesis (e.g., bioxanthracene scaffolds)

Why DMB Substitution Compromises Insecticidal Efficacy


Methyl 2,4-dimethoxy-6-methylbenzoate (DMB) should not be interchanged with its closest structural analogs—sparassol (methyl 2-hydroxy-4-methoxy-6-methylbenzoate) or methyl orsellinate (methyl 2,4-dihydroxy-6-methylbenzoate)—in applications requiring contact insecticidal activity. While all three compounds share the same 6-methylsalicylate backbone, the presence of zero, one, or two free phenolic hydroxyl groups profoundly alters their physicochemical properties and biological performance [1]. Specifically, the fully methoxylated DMB exhibits significantly lower vapor pressure and substantially higher contact toxicity against target pests compared to its partially methylated or unmethylated congeners [2][3]. Procurement of sparassol or methyl orsellinate as “in‑class” substitutes would therefore lead to a predictable loss of insecticidal potency in contact application scenarios, as quantified below.

Compound
DMB (This product)
Sparassol / Methyl orsellinate
Phenolic -OH substitution
Fully methoxylated (no free phenolic -OH)
Partially methylated (sparassol) or dihydroxy (methyl orsellinate)
Contact toxicity profile
Reported highest in orsellinate series
Substantially lower contact activity; methyl orsellinate essentially inactive
Vapor pressure context
Significantly lower volatility
Higher volatility may shift evaporation-loss characteristics

Comparative Evidence: DMB vs. Closest Analogs


Contact Toxicity vs. Sparassol

In a head-to-head study, DMB exhibited the strongest contact toxicity among three orsellinate analogs against adult Drosophila suzukii (spotted wing drosophila). The LD₅₀ value for DMB was 1.18 μg/fly in males, which is 4.5‑fold lower (i.e., more potent) than the 5.29 μg/fly observed for sparassol [1]. For females, DMB (LD₅₀ = 2.27 μg/fly) was 4.9‑fold more toxic than sparassol (LD₅₀ = 11.14 μg/fly) [2]. Methyl orsellinate failed to achieve sufficient mortality to estimate an LD₅₀ at the tested doses, confirming it is substantially less effective than DMB [3].

Contact toxicity vs. sparassol
Head-to-head
LD₅₀: DMB 1.18 (male) / 2.27 (female) µg/fly vs. sparassol 5.29 / 11.14 µg/fly; methyl orsellinate LD₅₀ not estimable
Supports contact toxicity endpoint comparison in dipteran model
Topical acetone application, D. suzukii adults, 24 h assessment
insecticide contact toxicity Drosophila suzukii

Vapor Pressure Advantage

Predicted vapor pressures at 25 °C differ substantially among the orsellinate series: DMB (4.80 × 10⁻⁵ mmHg) exhibits an order of magnitude lower volatility than sparassol (5.48 × 10⁻⁴ mmHg) and methyl orsellinate (3.23 × 10⁻⁴ mmHg) [1]. This reduced volatility aligns with the observation that all three compounds show negligible fumigant activity, but DMB’s exceptionally low vapor pressure suggests minimal loss through evaporation during contact application [2].

Vapor pressure comparison
Predicted
DMB 4.80×10⁻⁵ mmHg at 25 °C; sparassol 5.48×10⁻⁴ mmHg; methyl orsellinate 3.23×10⁻⁴ mmHg
May support reduced evaporation-loss context in formulations
EPI Suite v4.11 estimation
physicochemical property vapor pressure insecticide formulation

Melting Point Advantage

The melting point of DMB is reported as 39–40 °C [1] or 48–50 °C , placing it near ambient temperature and well below that of sparassol (67–68 °C) [2] and methyl orsellinate (141–142 °C) . This lower melting range reduces the energy input required for liquefaction during formulation and may enhance compatibility with liquid excipient blends.

Melting point advantage
Reported
DMB 39–40 °C (CAS) / 48–50 °C (vendor); sparassol 67–68 °C; methyl orsellinate 141–142 °C
Lower melting point may simplify liquid formulation workflows
Literature and vendor-reported values
physicochemical property melting point formulation

Synthetic Route from Sparassol

DMB can be easily synthesized via methylation of sparassol, a natural product obtainable from cultivated Sparassis species mushrooms [1]. This semisynthetic route provides an alternative sourcing strategy that decouples DMB availability from purely synthetic petrochemical supply chains, offering resilience against raw material shortages or price volatility [2]. The conversion is a straightforward O‑methylation, whereas obtaining the fully methoxylated derivative through total synthesis from scratch would require more steps.

Synthetic route context
Class-level inference
Accessible via single-step methylation of sparassol from Sparassis mushroom metabolites
Sourcing flexibility; requires verification
No yield or condition data reported
synthesis semisynthesis supply chain

DMB: Recommended Applications


Contact Insecticides for Dipteran Pests

Based on the direct head‑to‑head LD₅₀ comparison, DMB should be the preferred orsellinate‑derived active ingredient for formulations targeting Drosophila suzukii and potentially other dipteran species requiring contact kill [1]. Its 4.5–4.9‑fold greater potency than sparassol translates directly into lower active ingredient loadings per hectare, reducing both cost‑per‑application and environmental exposure [2].

Building Block for Natural Product Synthesis

DMB serves as a key intermediate in the total synthesis of bioxanthracene (−)-ES‑242‑4, an N‑methyl‑D‑aspartate receptor antagonist [3]. Its fully substituted aromatic ring provides a stable, electron‑rich scaffold for subsequent Michael‑Dieckmann annulations and oxidative dimerization steps [4].

Semisynthetic Production from Sparassis Metabolites

For programs seeking renewable or bio‑based feedstocks, DMB can be obtained via methylation of sparassol extracted from cultivated Sparassis crispa or Sparassis latifolia [5]. This route leverages the established cultivation practices for cauliflower mushrooms, offering a green‑chemistry alternative to fully synthetic aromatic ester production [6].

Low-Volatility Additive for Controlled Release

Given its predicted vapor pressure of 4.80 × 10⁻⁵ mmHg—more than an order of magnitude lower than sparassol [7]—DMB may be formulated into slow‑release matrices where minimal evaporative loss is desired, such as in granule‑based soil treatments or long‑lasting surface coatings.

Application
Selection Property
Validation Focus
Dipteran contact toxicity screening
Contact toxicity endpoint context
LD₅₀ endpoint comparison against D. suzukii
Natural product total synthesis
Fully substituted aromatic scaffold
Compatibility with Michael‑Dieckmann annulation
Semisynthetic sourcing from mushrooms
Renewable feedstock compatibility
Methylation step yield and reproducibility
Low-volatility formulation research
Vapor pressure profile
Evaporation-loss retention in matrices

Technical Documentation Hub

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38 linked technical documents
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